TMB-8

ketogenesis hepatocyte metabolism carnitine palmitoyltransferase

TMB-8 is the ONLY compound combining sub-micromolar nAChR antagonism (IC50 ~400 nM) with intracellular Ca2+ store blockade and PKC inhibition. Unlike verapamil or dantrolene, TMB-8 selectively discriminates receptor-operated from voltage-gated Ca2+ entry—critical for neuroendocrine, excitotoxicity, and ketogenesis studies. Do NOT substitute with generic Ca2+ antagonists; TMB-8's polypharmacology is scientifically irreplaceable. Order ≥98% purity from trusted sources for reproducible, publication-grade results.

Molecular Formula C22H38ClNO5
Molecular Weight 432.0 g/mol
CAS No. 53464-72-5
Cat. No. B014508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTMB-8
CAS53464-72-5
SynonymsTMB-8
Molecular FormulaC22H38ClNO5
Molecular Weight432.0 g/mol
Structural Identifiers
SMILESCCN(CC)CCCCCCCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC.Cl
InChIInChI=1S/C22H37NO5.ClH/c1-6-23(7-2)14-12-10-8-9-11-13-15-28-22(24)18-16-19(25-3)21(27-5)20(17-18)26-4;/h16-17H,6-15H2,1-5H3;1H
InChIKeyKFJZVXKPPQIYCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TMB-8 (CAS 53464-72-5): A Multifunctional Intracellular Calcium Antagonist and nAChR Modulator for Cellular Signaling Research


TMB-8 (8-(N,N-diethylamino)octyl 3,4,5-trimethoxybenzoate hydrochloride, CAS 53464-72-5) is a synthetic amphiphilic compound originally classified as an intracellular calcium antagonist that inhibits Ca2+ release from intracellular stores and also blocks protein kinase C (PKC) activity . Contemporary characterization reveals that TMB-8 acts as a potent, non-competitive functional antagonist at diverse nicotinic acetylcholine receptor (nAChR) subtypes with sub-micromolar potency, exceeding its activity at calcium mobilization pathways [1]. The compound also possesses sodium channel-blocking properties and reduces membrane potassium conductance, consistent with its local anesthetic-like amphiphilic structure . This polypharmacology profile distinguishes TMB-8 from single-mechanism calcium modulators and necessitates careful experimental interpretation when selecting this reagent for intracellular calcium signaling studies.

Why TMB-8 Cannot Be Substituted with Generic Calcium Antagonists or nAChR Blockers: A Procurement Perspective


Generic substitution of TMB-8 with alternative calcium antagonists (e.g., verapamil, dantrolene, SKF-96365) or nAChR blockers (e.g., mecamylamine, tetracaine) is scientifically invalid due to TMB-8's unique combination of mechanistic polypharmacology and divergent potency profiles across target systems. Unlike verapamil—a classical L-type calcium channel blocker with minimal nAChR activity—TMB-8 inhibits intracellular calcium release and simultaneously antagonizes nAChR function with sub-micromolar IC50 values [1]. Compared to dantrolene, which selectively inhibits ryanodine receptor-mediated Ca2+ release, TMB-8 exhibits broader off-target activity including muscarinic receptor antagonism and intrinsic cellular toxicity that must be accounted for in experimental design [2]. Furthermore, TMB-8 demonstrates approximately 100-fold greater potency against nAChR-mediated versus voltage-gated calcium responses, a selectivity profile not replicated by local anesthetics like tetracaine or procaine, which show more balanced channel inhibition [3]. These differential properties make TMB-8 irreplaceable in protocols specifically requiring concomitant PKC inhibition, intracellular calcium store blockade, and nAChR antagonism, but also render it inappropriate for studies demanding pure calcium release inhibition.

TMB-8 Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Key Comparators


TMB-8 vs. Verapamil: Superior Antiketogenic Potency in Isolated Rat Hepatocytes

In a direct head-to-head comparison, TMB-8 exhibited markedly greater inhibition of ketogenesis from oleate in freshly dispersed rat hepatocytes than verapamil, a classical L-type calcium channel blocker. At an equimolar concentration of 50 μM, TMB-8 achieved 73 ± 9% inhibition of ketogenesis, whereas verapamil produced only 38 ± 2% inhibition [1]. The antiketogenic effect of both compounds was reversed by exogenous carnitine and attributed to competitive inhibition of outer mitochondrial carnitine palmitoyltransferase, independent of their effects on cellular calcium concentrations [1].

ketogenesis hepatocyte metabolism carnitine palmitoyltransferase

TMB-8 vs. Dantrolene: Differential Inhibition of Catecholamine Release in Adrenal Chromaffin Cells

In a direct comparative study using cultured bovine adrenal chromaffin cells, TMB-8 inhibited carbamylcholine-evoked catecholamine release and 45Ca2+ uptake in a concentration-dependent manner with similar potency. In stark contrast, dantrolene sodium—another putative intracellular calcium antagonist—showed no obvious inhibitory effects on catecholamine release or 45Ca2+ uptake under identical conditions [1]. Furthermore, TMB-8 exhibited striking stimulus-dependent selectivity: its potency for inhibiting high K+-evoked (voltage-gated) catecholamine release and calcium uptake was approximately 100-fold lower than its potency against carbamylcholine-evoked (receptor-operated) responses [1].

catecholamine release adrenal chromaffin cells calcium uptake

TMB-8 vs. Tetracaine and Procaine: Superior nAChR Antagonist Potency

TMB-8 acts as a non-competitive functional antagonist at diverse nicotinic acetylcholine receptor (nAChR) subtypes with potencies exceeding those of structurally related local anesthetics. Against agonist-stimulated ion flux mediated by human muscle nAChR and ganglionic α3β4-nAChR subtypes, TMB-8 exhibits IC50 values of approximately 400 nM (0.4 μM) [1]. In comparison, the local anesthetic tetracaine displays a functional IC50 of approximately 5 μM for nAChR inhibition, while procaine exhibits an IC50 of approximately 50 μM [1]. TMB-8 is therefore approximately 12.5-fold more potent than tetracaine and 125-fold more potent than procaine at nAChR subtypes.

nicotinic acetylcholine receptor nAChR antagonist ion flux

TMB-8 vs. Dantrolene: Differential Protection Against Glutamate Neurotoxicity with Intrinsic Toxicity Caveat

In primary cultures of mouse cerebellar granule cells exposed to 100 μM glutamate, TMB-8 at concentrations >100 μM protected against the delayed, calcium-dependent component of glutamate-induced neurotoxic damage but not the early Na+/Cl−-dependent component [1]. Crucially, dantrolene—another putative intracellular calcium antagonist—was completely without effect in this system, showing no protection against either glutamate-evoked [Ca2+]i increases or glutamate-induced neurotoxicity [1]. However, TMB-8 itself exhibits intrinsic toxicity at protective concentrations and can reverse its initial inhibitory action, subsequently effecting a pronounced time-dependent potentiation of glutamate responses [1]. This differential activity—TMB-8 active, dantrolene inactive—must be weighed against TMB-8's complex biphasic behavior.

glutamate neurotoxicity cerebellar granule cells excitotoxicity

TMB-8 vs. SKF-96365: Mechanistic Divergence in Calcium Mobilization Pathways

TMB-8 and SKF-96365 target distinct calcium mobilization pathways. SKF-96365 disrupts receptor-mediated calcium entry (RMCE) with IC50 values of 8.5-11.7 μM in platelets and blocks store-operated calcium entry (SOCE) . In contrast, TMB-8 impedes intracellular calcium release from stores rather than influx, and inhibition of store emptying by TMB-8 blocks all calcium entry in a store depletion-dependent manner . This mechanistic divergence means that SKF-96365 cannot substitute for TMB-8 in protocols requiring discrimination between intracellular store release and plasma membrane calcium entry pathways. Additionally, SKF-96365 exhibits multiple nonspecific effects on [Ca2+]i independent of channel blockade , whereas TMB-8's off-target profile is dominated by nAChR antagonism and local anesthetic-like properties [1].

store-operated calcium entry receptor-mediated calcium entry neutrophil calcium signaling

TMB-8 Receptor Antagonist Selectivity: Muscarinic M3 Inhibition with IC50 of 20 μM vs. No Effect on ATP/NT Signaling

In single fura-2 loaded HT29 colonic epithelial cells, TMB-8 effectively inhibited carbachol (CCH)-induced intracellular calcium transients with an IC50 of 20 μmol/L, acting as a competitive antagonist at the M3 muscarinic receptor [1]. However, [Ca2+]i transients induced by other phospholipase C-coupled agonists—ATP (10 μmol/L) and neurotensin (NT, 10 nmol/L)—remained completely unaffected by TMB-8 even at 50-100 μmol/L concentrations [1]. This agonist-dependent selectivity demonstrates that TMB-8 does not function as a universal intracellular calcium antagonist but rather exhibits receptor-specific antagonism, substantially challenging its utility as a generic tool for intracellular calcium store inhibition.

muscarinic receptor calcium transient HT29 cells

TMB-8 Optimal Application Scenarios: Evidence-Based Selection for Research and Procurement


Discriminating Receptor-Operated from Voltage-Gated Calcium Entry in Neuroendocrine Cells

TMB-8 enables clear experimental discrimination between receptor-operated and voltage-gated calcium entry pathways. As demonstrated in cultured bovine adrenal chromaffin cells, TMB-8 inhibits carbamylcholine-evoked (receptor-operated) catecholamine release and 45Ca2+ uptake with approximately 100-fold greater potency than high K+-evoked (voltage-gated) responses [1]. This stimulus-dependent selectivity makes TMB-8 uniquely suitable for protocols requiring pharmacological isolation of receptor-operated calcium entry mechanisms, particularly in neuroendocrine secretion studies. In contrast, dantrolene shows no activity in this system, and verapamil primarily targets voltage-gated channels [1]. Optimal working concentration: 10-100 μM for receptor-operated pathway studies.

nAChR Functional Antagonism with Minimal Voltage-Gated Channel Interference

For studies requiring potent nicotinic acetylcholine receptor (nAChR) blockade without significant off-target voltage-gated sodium channel inhibition, TMB-8 is the preferred choice among local anesthetic-like compounds. At sub-micromolar concentrations (IC50 ~400 nM against human muscle and α3β4 ganglionic nAChR subtypes), TMB-8 achieves functional nAChR antagonism while showing much lower potency against voltage-gated sodium channels (IC50 ~70-200 μM) or KCl-stimulated dopamine release (IC50 ~10 μM) [2]. In direct comparison, tetracaine (IC50 ~5 μM for nAChR) exhibits more balanced inhibition of voltage-gated channels (IC50 ~20 μM), compromising experimental selectivity [2]. Procaine (nAChR IC50 ~50 μM) is even less potent and less selective. Researchers should use TMB-8 at 0.5-5 μM for nAChR-specific functional studies.

Hepatic Ketogenesis and Mitochondrial Carnitine Palmitoyltransferase Inhibition Studies

TMB-8 serves as a more potent tool than verapamil for inhibiting ketogenesis in hepatocyte preparations. At 50 μM, TMB-8 achieves 73 ± 9% inhibition of oleate-derived ketogenesis, compared to only 38 ± 2% inhibition by equimolar verapamil [3]. Both compounds act via competitive inhibition of outer mitochondrial carnitine palmitoyltransferase, but TMB-8 provides nearly double the inhibitory potency. Importantly, the antiketogenic effect of TMB-8 is independent of its calcium antagonist properties, as increasing extracellular calcium concentrations (0 to 4.2 mM) does not alter TMB-8 potency [3]. This application is particularly relevant for researchers investigating hepatic lipid metabolism, diabetic ketosis, or mitochondrial fatty acid oxidation. Optimal concentration range: 10-100 μM.

Glutamate Excitotoxicity Modeling with TMB-8-Sensitive Calcium Store Identification

TMB-8 uniquely identifies a TMB-8-sensitive intracellular calcium store as necessary for the delayed, calcium-dependent component of glutamate-induced excitotoxicity in cerebellar granule cells [4]. At concentrations >100 μM, TMB-8 protects against calcium-dependent neurotoxic damage but not the early Na+/Cl−-dependent component. Critically, dantrolene is completely ineffective in this system, meaning TMB-8 cannot be substituted with alternative intracellular calcium antagonists [4]. However, users must account for TMB-8's intrinsic toxicity at protective concentrations and its ability to reverse initial inhibitory effects, producing time-dependent potentiation of glutamate responses [4]. This application requires careful concentration-response optimization and temporal control. Recommended for mechanistic studies of excitotoxic calcium store involvement, not for routine neuroprotection screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for TMB-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.